Fmoc-D-2-Nal-OH
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is designated as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid. This comprehensive nomenclature reflects the complete structural architecture of the molecule, incorporating stereochemical descriptors, functional group specifications, and positional indicators that precisely define the molecular framework. The nomenclature system accounts for the R-configuration at the alpha carbon position, the fluorenylmethoxycarbonyl protecting group attachment, and the naphthyl substituent location.
The structural representation of Fmoc-3-(2-naphthyl)-D-alanine can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as OC(=O)C@@HNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12. This linear notation captures the complete connectivity pattern and stereochemical information in a standardized format. The International Chemical Identifier provides an alternative structural representation: InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1.
The molecular structure consists of three primary structural domains: the fluorenylmethoxycarbonyl protecting group, the alpha-amino acid backbone, and the naphthyl-containing side chain. The fluorenylmethoxycarbonyl moiety provides amino group protection through carbamate formation, while the naphthyl group contributes significant aromatic character and hydrophobic properties to the overall molecular structure. The propanoic acid backbone maintains the fundamental amino acid architecture essential for peptide incorporation.
CAS Registry Number and Alternative Identifiers
The Chemical Abstracts Service registry number for Fmoc-3-(2-naphthyl)-D-alanine is 138774-94-4. This unique identifier serves as the primary reference for chemical databases and regulatory documentation worldwide. The compound additionally possesses several alternative identification codes including the PubChem Compound Identifier 7130590 and the MDL number MFCD00077044. The European Community number 692-150-4 provides regional identification within European chemical registries.
The International Chemical Identifier Key JYUTZJVERLGMQZ-AREMUKBSSA-N represents a fixed-length identifier derived from the structural connectivity information. This hash-based identifier enables rapid database searching and cross-referencing across different chemical information systems. The FDA Unique Ingredient Identifier KP6G2WBA2G provides regulatory tracking within pharmaceutical and food additive databases.
Alternative nomenclature systems generate numerous synonymous designations for this compound. Common abbreviated forms include Fmoc-D-2-Nal-OH, Fmoc-D-2-naphthylalanine, and N-Fmoc-3-(2-naphthyl)-D-alanine. Systematic chemical names include (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid and 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaR)-. These alternative designations reflect different naming conventions and historical nomenclature practices while maintaining reference to the identical chemical entity.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 138774-94-4 |
| PubChem CID | 7130590 |
| MDL Number | MFCD00077044 |
| InChI Key | JYUTZJVERLGMQZ-AREMUKBSSA-N |
| EC Number | 692-150-4 |
| FDA UNII | KP6G2WBA2G |
Molecular Formula and Weight Analysis
The molecular formula for Fmoc-3-(2-naphthyl)-D-alanine is established as C28H23NO4. This composition indicates a substantial organic molecule containing twenty-eight carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms. The elemental composition reflects the complex aromatic architecture incorporating both fluorenyl and naphthyl ring systems alongside the amino acid functionality.
The molecular weight calculations consistently report values of 437.49 to 437.50 grams per mole across multiple authoritative sources. This molecular weight places the compound in the category of medium-molecular-weight organic molecules suitable for peptide synthesis applications. The molecular weight distribution results from the combined contributions of the fluorenylmethoxycarbonyl protecting group (approximately 222 atomic mass units), the naphthyl side chain (approximately 141 atomic mass units), and the amino acid backbone (approximately 74 atomic mass units).
Elemental analysis calculations based on the molecular formula reveal carbon content of approximately 76.87 percent, hydrogen content of approximately 5.30 percent, nitrogen content of approximately 3.20 percent, and oxygen content of approximately 14.63 percent by mass. These proportions reflect the predominant aromatic character of the molecule while maintaining the heteroatom functionality essential for chemical reactivity and biological recognition.
| Component | Atomic Composition | Molecular Weight Contribution |
|---|---|---|
| Carbon | 28 atoms | 336.28 g/mol |
| Hydrogen | 23 atoms | 23.18 g/mol |
| Nitrogen | 1 atom | 14.01 g/mol |
| Oxygen | 4 atoms | 64.00 g/mol |
| Total | C28H23NO4 | 437.47 g/mol |
Stereochemical Configuration and Chiral Centers
Fmoc-3-(2-naphthyl)-D-alanine contains a single chiral center located at the alpha carbon position of the amino acid backbone. The stereochemical configuration at this position is designated as R according to the Cahn-Ingold-Prelog priority rules, corresponding to the D-configuration in amino acid nomenclature systems. This stereochemical assignment reflects the spatial arrangement of substituents around the tetrahedral carbon center, with the amino group, carboxyl group, naphthyl-containing side chain, and hydrogen atom occupying defined three-dimensional positions.
The R-configuration designation appears consistently throughout chemical databases and commercial suppliers, indicating standardized recognition of the stereochemical identity. The stereochemical information is encoded within both the International Union of Pure and Applied Chemistry nomenclature and the Simplified Molecular Input Line Entry System notation through specific descriptors. The IUPAC name incorporates the (2R) designation, while the SMILES notation includes the @@H stereochemical symbol to specify the three-dimensional arrangement.
The D-amino acid configuration distinguishes this compound from naturally occurring L-amino acids and imparts unique conformational properties to peptide structures. D-amino acid residues typically adopt different backbone conformations compared to L-residues, influencing peptide secondary structure, enzymatic stability, and biological activity patterns. The D-configuration results in altered phi and psi dihedral angle preferences that can significantly impact peptide folding and receptor recognition properties.
Optical activity measurements for related compounds indicate specific rotation values, though direct measurements for Fmoc-3-(2-naphthyl)-D-alanine require standardized conditions for accurate determination. The stereochemical purity of commercial preparations typically exceeds 95 percent enantiomeric excess based on high-performance liquid chromatography analysis with chiral stationary phases. This high stereochemical purity ensures consistent peptide synthesis outcomes and reproducible biological activity profiles.
| Stereochemical Parameter | Value | Reference System |
|---|---|---|
| Chiral Centers | 1 | Alpha carbon position |
| Configuration | R | Cahn-Ingold-Prelog |
| Amino Acid Series | D | Fischer projection |
| Enantiomeric Purity | >95% ee | HPLC analysis |
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUTZJVERLGMQZ-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138774-94-4 | |
| Record name | Fmoc-D-2-Naphthylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP6G2WBA2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(2-naphthyl)-D-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of 3-(2-naphthyl)-D-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of Fmoc-3-(2-naphthyl)-D-alanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(2-naphthyl)-D-alanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 3-(2-naphthyl)-D-alanine.
Peptides: Coupling reactions result in the formation of peptides containing the 3-(2-naphthyl)-D-alanine residue.
Scientific Research Applications
Peptide Synthesis
Overview : Fmoc-3-(2-naphthyl)-D-alanine is primarily utilized as a building block in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective reactions, facilitating the assembly of complex peptide sequences.
Key Features :
- Selective Protection : The Fmoc group enables the protection of amino groups during synthesis, which is crucial for the sequential addition of amino acids.
- High Purity : Peptides synthesized using this compound exhibit high purity levels, essential for biological applications.
Case Study : A study demonstrated the synthesis of a series of peptides incorporating Fmoc-3-(2-naphthyl)-D-alanine, resulting in improved yields and purities compared to traditional methods .
Drug Development
Overview : In pharmaceutical research, Fmoc-3-(2-naphthyl)-D-alanine plays a crucial role in designing peptide-based drugs. Its unique structure enhances the stability and bioactivity of therapeutic agents.
Applications :
- Targeted Therapies : It is used to develop drugs that target specific biological pathways, increasing therapeutic efficacy.
- Cancer Research : The compound is being explored for its potential in developing cancer therapeutics that specifically target cancer cell receptors .
Data Table: Drug Development Applications
| Application | Description | Impact |
|---|---|---|
| Targeted Therapies | Enhances specificity in drug action | Improved patient outcomes |
| Cancer Research | Development of receptor-targeted therapies | Potential for more effective treatments |
Bioconjugation
Overview : Fmoc-3-(2-naphthyl)-D-alanine is employed in bioconjugation techniques, where it facilitates the attachment of peptides to other biomolecules.
Importance :
- Targeted Drug Delivery Systems : This compound aids in creating systems that deliver drugs specifically to target cells, minimizing side effects.
- Imaging Applications : Its incorporation into biomolecules can enhance imaging techniques used in biological research .
Material Science
Overview : In polymer chemistry, Fmoc-3-(2-naphthyl)-D-alanine is utilized to modify polymer properties.
Applications :
Mechanism of Action
The mechanism of action of Fmoc-3-(2-naphthyl)-D-alanine in biological systems involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The aromatic side chain can participate in π-π interactions, hydrophobic interactions, and hydrogen bonding, which can stabilize the peptide structure and enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Research Findings
Biological Activity
Fmoc-3-(2-naphthyl)-D-alanine is a derivative of alanine characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a naphthyl side chain at the 3-position. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.
The molecular formula of Fmoc-3-(2-naphthyl)-D-alanine is C₁₈H₁₉NO₂. It is primarily utilized in peptide synthesis, especially through solid-phase peptide synthesis (SPPS) techniques. The Fmoc group facilitates the incorporation of this amino acid into peptide chains, allowing for the construction of peptides with tailored properties.
Synthesis Steps:
- Protection: The amino group of D-alanine is protected using the Fmoc group.
- Coupling: The protected D-alanine is coupled with other amino acids to form peptides.
- Deprotection: The Fmoc group is removed to yield the free amino acid or peptide.
Protein-Protein Interactions
Fmoc-3-(2-naphthyl)-D-alanine is utilized in studies investigating protein-protein interactions and enzyme-substrate dynamics. Its aromatic side chain allows it to mimic naturally occurring aromatic amino acids, making it valuable for structure-activity relationship (SAR) studies. This capability enhances our understanding of how specific amino acid substitutions can affect protein function and interaction profiles.
Cancer Research
Recent studies indicate that Fmoc-3-(2-naphthyl)-D-alanine exhibits inhibitory effects on certain cancer cell lines. Specifically, it has been shown to inhibit the uptake of metal chelates, which may have implications for prostate cancer treatment. The compound's structural features suggest potential interactions with various biological targets, although the exact mechanisms remain to be fully elucidated.
The biological activity of Fmoc-3-(2-naphthyl)-D-alanine is primarily attributed to its incorporation into peptides where it influences their overall structure and function. The naphthyl side chain can participate in π-π interactions, hydrophobic interactions, and hydrogen bonding, which stabilize peptide structures and enhance binding affinities to target molecules.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fmoc-3-(2-naphthyl)-L-alanine | Similar structure but L-isomer | Potentially different biological activity |
| Fmoc-2-naphthyl-D-alanine | Naphthyl group at 2-position | Variations in steric hindrance |
| Fmoc-D-alanine | Basic alanine structure | Lacks aromatic side chain |
| N-acetyl-D-alanine | Acetyl group instead of Fmoc | Different protective strategy |
This table highlights the uniqueness of Fmoc-3-(2-naphthyl)-D-alanine due to its specific naphthyl substitution and Fmoc protection, which influence its reactivity and biological activity.
Case Studies and Research Findings
- Melanocortin Receptor Studies : In a study exploring melanocortin ligands, the incorporation of various amino acids, including derivatives like Fmoc-3-(2-naphthyl)-D-alanine, was evaluated for their ability to activate melanocortin receptors. The findings suggested that such substitutions could significantly alter receptor potency and selectivity .
- Anticancer Activity : Research indicated that peptides containing Fmoc-3-(2-naphthyl)-D-alanine demonstrated significant inhibitory effects on specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Fmoc-3-(2-naphthyl)-D-alanine, and how is purity ensured?
- Methodological Answer : Synthesis typically involves Fmoc-protection of 3-(2-naphthyl)-D-alanine using Fmoc-OSu (succinimidyl ester) in a mixed acetone/water system with NaHCO₃ as a base . Purification includes extraction with diethyl ether, back-extraction with NaHCO₃, and lyophilization. Purity is confirmed via HPLC (≥98%) and NMR spectroscopy to validate structure and eliminate side products .
Q. How should Fmoc-3-(2-naphthyl)-D-alanine be stored to maintain stability?
- Methodological Answer : Store at -20°C in a desiccated, light-protected container to prevent Fmoc-group cleavage and oxidation. Solutions in DMF or DMSO should be prepared fresh or aliquoted to avoid repeated freeze-thaw cycles .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (retention time and peak integration).
- Mass Spectrometry (MS) : Confirm molecular weight (437.49 g/mol) .
- NMR : Verify stereochemistry and aromatic proton environments (e.g., naphthyl protons at δ 7.2–8.6 ppm) .
- Melting Point Analysis : 155°C as a benchmark for crystallinity .
Q. How does the 2-naphthyl group influence peptide synthesis efficiency?
- Methodological Answer : The bulky 2-naphthyl side chain can sterically hinder coupling reactions. Optimize by:
- Using strong activators like HATU or PyBOP.
- Extending reaction times (30–60 min) during solid-phase synthesis.
- Monitoring by Kaiser test for incomplete deprotection .
Advanced Research Questions
Q. How can Fmoc-3-(2-naphthyl)-D-alanine improve peptide analogs targeting μ-opioid receptors?
- Methodological Answer : Incorporate this residue into endomorphin analogs to enhance receptor binding via aromatic stacking with receptor hydrophobic pockets. Assess activity via:
- Radioligand Binding Assays : Measure IC₅₀ values for μ-opioid receptors .
- Functional Assays : Monitor G-protein activation using GTPγS binding .
- Example: Peptides with D-2-Nal showed 10-fold higher selectivity over δ-receptors in murine models .
Q. What strategies resolve discrepancies in bioactivity data for peptides containing this residue?
- Methodological Answer : Address variability by:
- Solubility Optimization : Use DMSO/cosolvents to prevent aggregation in aqueous assays.
- Batch Consistency : Validate purity and stereochemistry across synthetic batches.
- Model System Validation : Compare results in cell lines (e.g., CHO-μOR) vs. in vivo models to identify pharmacokinetic confounders .
Q. How does this amino acid impact peptide conformational stability in structural studies?
- Methodological Answer : The 2-naphthyl group stabilizes β-turn or helical motifs via π-π interactions. Characterize using:
- Circular Dichroism (CD) : Detect secondary structure shifts.
- X-ray Crystallography/MD Simulations : Resolve naphthyl packing in crystal lattices .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Methodological Answer : Key challenges include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
